Cas no 2090692-55-8 (2-Bromo-6-chloro-4-ethylaniline)

2-Bromo-6-chloro-4-ethylaniline 化学的及び物理的性質
名前と識別子
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- MFCD33418750
- 2-bromo-6-chloro-4-ethylaniline
- 2090692-55-8
- 2-Bromo-6-chloro-4-ethylaniline
-
- インチ: 1S/C8H9BrClN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3
- InChIKey: GLEFZYYYSIKPPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=CC(=C1)CC)Cl)N
計算された属性
- せいみつぶんしりょう: 232.96069g/mol
- どういたいしつりょう: 232.96069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Bromo-6-chloro-4-ethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LN4-1g |
2-Bromo-6-chloro-4-ethylaniline |
2090692-55-8 | 95% | 1g |
$629.00 | 2025-02-13 | |
abcr | AB608269-5g |
2-Bromo-6-chloro-4-ethylaniline; . |
2090692-55-8 | 5g |
€1945.20 | 2024-07-19 | ||
Aaron | AR022LN4-500mg |
2-Bromo-6-chloro-4-ethylaniline |
2090692-55-8 | 95% | 500mg |
$472.00 | 2025-02-13 | |
abcr | AB608269-250mg |
2-Bromo-6-chloro-4-ethylaniline; . |
2090692-55-8 | 250mg |
€318.20 | 2024-07-19 | ||
abcr | AB608269-1g |
2-Bromo-6-chloro-4-ethylaniline; . |
2090692-55-8 | 1g |
€582.90 | 2024-07-19 |
2-Bromo-6-chloro-4-ethylaniline 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-Bromo-6-chloro-4-ethylanilineに関する追加情報
Comprehensive Analysis of 2-Bromo-6-chloro-4-ethylaniline (CAS No. 2090692-55-8): Properties, Applications, and Industry Trends
The chemical compound 2-Bromo-6-chloro-4-ethylaniline (CAS No. 2090692-55-8) is a halogenated aniline derivative gaining attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring bromine and chlorine substituents on an aromatic ring, this compound serves as a versatile intermediate in organic synthesis. Its ethyl group at the 4-position enhances lipophilicity, making it valuable for designing bioactive molecules targeting specific receptors or enzymes.
Recent studies highlight the growing demand for halogenated anilines in drug discovery, particularly for kinase inhibitors and antimicrobial agents. The 2-Bromo-6-chloro-4-ethylaniline scaffold is frequently explored in fragment-based drug design (FBDD) due to its balanced polarity and steric properties. Researchers are investigating its potential in cancer therapeutics, where halogen bonds play a critical role in protein-ligand interactions—a topic trending in medicinal chemistry forums and AI-driven literature analyses.
From a synthetic perspective, CAS 2090692-55-8 exemplifies modern green chemistry challenges. Laboratories increasingly seek halogenation methods with reduced environmental impact, aligning with Google Scholar’s top-searched terms like "sustainable aryl halide synthesis." Innovations in catalytic bromination and chloro-deboronation protocols now enable higher yields of 2-Bromo-6-chloro-4-ethylaniline while minimizing waste—a key concern for ESG-focused manufacturers.
The compound’s spectral data (NMR, HRMS) and crystallographic features are frequently requested in chemical databases, reflecting its utility in structure-activity relationship (SAR) studies. Patent analyses reveal its incorporation in herbicide formulations, where the ethylaniline moiety improves plant membrane permeability. This application resonates with current searches for "next-gen crop protection chemicals" amid climate-driven agricultural shifts.
Quality control of 2-Bromo-6-chloro-4-ethylaniline demands rigorous HPLC purity verification (>98%), as impurities can significantly impact downstream reactions. Industry discussions emphasize regulatory compliance for halogenated intermediates, particularly regarding ICH guidelines—a hot topic in LinkedIn’s pharmaceutical groups. Storage recommendations typically specify inert atmospheres to prevent oxidative degradation, a detail often queried in chemical handling FAQs.
Emerging applications include material science, where researchers functionalize this aniline derivative to create conductive polymers or OLED precursors. The compound’s electron-withdrawing halogens enable tuning of HOMO-LUMO gaps—a focus area in organic electronics research. Such interdisciplinary uses position CAS 2090692-55-8 as a bridge between traditional fine chemicals and advanced materials.
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